molecular formula C11H12O B12557522 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene CAS No. 164171-78-2

1-(Cyclobut-1-en-1-yl)-4-methoxybenzene

Katalognummer: B12557522
CAS-Nummer: 164171-78-2
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: DHWGKFFHAUXMQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclobut-1-en-1-yl)-4-methoxybenzene is an organic compound characterized by a cyclobutene ring attached to a methoxy-substituted benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene typically involves the cyclobutenylation of a methoxy-substituted benzene derivative. One common method includes the reaction of cyclobutanone with a methoxybenzene derivative in the presence of a strong base such as n-butyllithium . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be employed under acidic conditions.

Major Products:

    Oxidation: Formation of cyclobutyl ketones or aldehydes.

    Reduction: Formation of 1-(cyclobutyl)-4-methoxybenzene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Cyclobut-1-en-1-yl)-4-methoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The cyclobutene ring can participate in cycloaddition reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

    1-(Cyclobut-1-en-1-yl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxybenzene: Does not contain the cyclobutene ring, leading to different chemical properties and uses.

Uniqueness: 1-(Cyclobut-1-en-1-yl)-4-methoxybenzene is unique due to the presence of both the cyclobutene ring and the methoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

164171-78-2

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

1-(cyclobuten-1-yl)-4-methoxybenzene

InChI

InChI=1S/C11H12O/c1-12-11-7-5-10(6-8-11)9-3-2-4-9/h3,5-8H,2,4H2,1H3

InChI-Schlüssel

DHWGKFFHAUXMQD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.